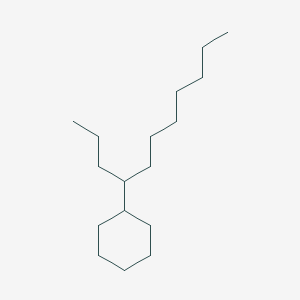

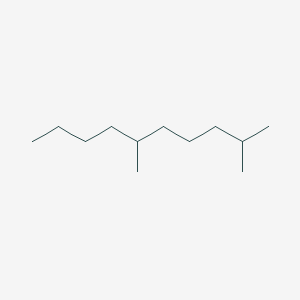

2,6-Dimethyldecane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,6-dimethyldecane and related compounds involves various chemical strategies to achieve the desired molecular structure. For instance, Almássy et al. (2002) developed a convenient methodology for the synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone, demonstrating a synthetic approach that may be applicable to the synthesis of 2,6-dimethyldecane derivatives (Almássy et al., 2002).

Molecular Structure Analysis

Understanding the molecular structure of 2,6-dimethyldecane involves examining its conformational and vibrational properties. Studies like those conducted by Lizarraga et al. (2014) on similar compounds provide insights into the solid-state structure, skeletal fragment planarity, and vibrational modes, which are crucial for understanding the molecular structure of 2,6-dimethyldecane (Lizarraga et al., 2014).

Chemical Reactions and Properties

2,6-Dimethyldecane's chemical reactivity and properties can be inferred from studies on similar compounds. For example, the work on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols by Wijtmans et al. (2004) highlights the potential for interesting antioxidant properties, which could be relevant for understanding the chemical behavior of 2,6-dimethyldecane derivatives (Wijtmans et al., 2004).

Applications De Recherche Scientifique

Catalysis and Chemical Synthesis :

- Synthesis of 2,6-Dimethylnaphthalene : Güleç, Sher, and Karaduman (2018) explored the synthesis of 2,6-Dimethylnaphthalene, a key chemical for producing polyethylene naphthalate, using metal-loaded beta zeolite catalysts. They found that Zr-modified beta zeolite catalysts enhanced the activity and selectivity for this synthesis (Güleç, Sher, & Karaduman, 2018).

- Homogeneous Catalysis : Fujita et al. (2014) demonstrated the efficient perdehydrogenation and perhydrogenation of 2,6-dimethyldecahydro-1,5-naphthyridine using iridium complexes, highlighting potential applications in organic synthesis (Fujita, Tanaka, Kobayashi, & Yamaguchi, 2014).

Environmental Science and Pollution Remediation :

- Biodegradation of Plastic Monomers : Ji et al. (2019) studied the biodegradation of 2,6-Dimethylphenol by Mycobacterium neoaurum, offering insights into environmental remediation and pollution control strategies (Ji, Zhang, Liu, Zhu, & Yan, 2019).

- Degradation by Fenton Process : Masomboon, Ratanatamskul, and Lu (2009) investigated the degradation of 2,6-Dimethylaniline using the Fenton process, providing valuable data for wastewater treatment and environmental protection (Masomboon, Ratanatamskul, & Lu, 2009).

Material Science and Engineering :

- Polymer Modification : Vargas, Kriegel, Collard, and Schiraldi (2002) discussed the Diels–Alder modification of poly(ethylene terephthalate-co-anthracene-2,6-carboxylate) with N-substituted maleimides, contributing to advancements in polymer chemistry and materials science (Vargas, Kriegel, Collard, & Schiraldi, 2002).

- Selective Methylation for Plastics Industry : Żukowski et al. (2014) researched phenol methylation to 2,6-dimethylphenol, a crucial step in the production of certain plastics, using an iron-chromium catalyst (Żukowski, Berkowicz, Baron, Kandefer, Jamanek, Szarlik, Wielgosz, & Zielecka, 2014).

Health and Safety :

- Carcinogenicity and DNA Adduct Formation : Gonçalves, Beland, and Marques (2001) studied 2,6-Dimethylaniline, noting its potential carcinogenicity and its ability to form DNA adducts, which is significant for health and safety considerations (Gonçalves, Beland, & Marques, 2001).

Safety And Hazards

When handling 2,6-Dimethyldecane, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition . In case of ingestion or contact with skin or eyes, immediate medical attention is required .

Propriétés

IUPAC Name |

2,6-dimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJGXZWEQBKLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864367 | |

| Record name | 2,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyldecane | |

CAS RN |

13150-81-7 | |

| Record name | 2,6-Dimethyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

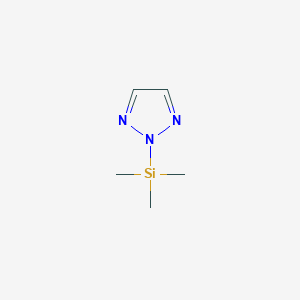

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.